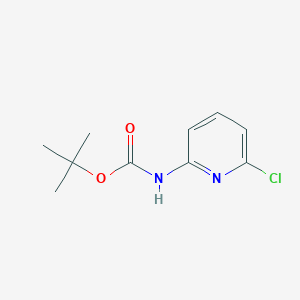

tert-Butyl (6-chloropyridin-2-yl)carbamate

描述

Tert-Butyl (6-chloropyridin-2-yl)carbamate is a useful research compound. Its molecular formula is C10H13ClN2O2 and its molecular weight is 228.67 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Action Environment

The action, efficacy, and stability of “tert-Butyl (6-chloropyridin-2-yl)carbamate” can be influenced by various environmental factors. For instance, its stability can be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C . Other factors such as pH, presence of other chemicals, and light exposure could also potentially influence its action and stability.

生物活性

tert-Butyl (6-chloropyridin-2-yl)carbamate is a compound of significant interest in medicinal chemistry and biological research due to its potential applications in drug development and its unique chemical properties. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: CHClNO

Molecular Weight: 228.675 g/mol

Physical Properties:

- Density: 1.2 g/cm³

- Boiling Point: 282.2 °C

- Melting Point: 173-175 °C

The presence of the chlorine atom in the pyridine ring is notable, as it can influence the compound's reactivity and interactions with biological targets, potentially enhancing its pharmacological profile through mechanisms such as halogen bonding .

The biological activity of this compound can be attributed to its interaction with specific molecular targets, including enzymes and receptors. The carbamate group allows for covalent bonding with active sites on enzymes, which can inhibit their function. Additionally, the pyridine moiety may engage in π-π stacking interactions with aromatic residues in proteins, modulating their activity .

Table 1: Comparison of Mechanisms with Related Compounds

| Compound | Mechanism of Action |

|---|---|

| This compound | Inhibits enzyme activity via covalent bond formation |

| tert-Butyl (6-bromopyridin-2-yl)carbamate | Similar mechanism; bromine may affect binding affinity |

| tert-Butyl (6-fluoropyridin-2-yl)carbamate | Fluorine enhances reactivity and binding interactions |

Drug Development

This compound has been utilized as an intermediate in synthesizing pharmaceuticals targeting various diseases. For instance, it has been investigated for its role as a building block in compounds aimed at treating conditions related to the calcitonin gene-related peptide (CGRP), which is implicated in migraine pathophysiology .

Case Studies

- CGRP Receptor Antagonism : Research has demonstrated that derivatives of tert-butyl carbamates can effectively antagonize CGRP receptors, which are crucial in migraine mechanisms. In vitro studies showed that these compounds could significantly reduce CGRP-induced cAMP levels in cell lines expressing CGRP receptors .

- Antitumor Activity : In studies focusing on cancer therapeutics, this compound has been shown to inhibit histone acetyltransferase activity, suggesting potential applications as an antitumor agent. The inhibition of this enzyme can lead to altered gene expression profiles that may suppress tumor growth .

Safety and Toxicology

While promising, it is essential to consider the safety profile of this compound. It is classified as harmful by inhalation and contact with skin, causing irritation upon exposure. Proper handling protocols should be established when working with this compound to mitigate health risks .

科学研究应用

Pharmaceutical Applications

Drug Discovery and Development

The compound is significant in drug discovery programs targeting various diseases. Its derivatives have been explored for their potential to inhibit specific biological pathways, particularly in the development of novel therapeutic agents. For instance, it has been utilized in the synthesis of biologically relevant structures such as 3-arylated 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones through palladium-catalyzed reactions, which demonstrate high yields and efficiency in creating complex organic molecules .

Case Study: Anticoagulant Development

One notable application is in the synthesis of compounds related to anticoagulants like Edoxaban. The preparation of tert-butyl N-((1R,2S,5S)-2-(5-chloropyridin-2-yl)amino) derivatives has shown promise in enhancing the efficacy of anticoagulant therapies .

Agricultural Chemistry

Pesticide Development

The lipophilic nature of tert-butyl (6-chloropyridin-2-yl)carbamate makes it suitable for agricultural applications, particularly as a precursor for developing pesticides. Its structural modifications can lead to compounds with enhanced efficacy against specific pests while minimizing environmental impact.

Research Findings

Studies indicate that similar pyridine derivatives exhibit significant herbicidal activity, suggesting that modifications of this compound could yield effective agrochemicals .

Materials Science

Molecular Interactions and Crystal Engineering

In materials science, this compound has been studied for its role in forming isostructural compounds that exhibit unique molecular interactions such as hydrogen bonding. This characteristic is crucial for designing materials with specific properties .

Case Study: Photocatalysis

Derivatives of this compound have been employed in photocatalytic processes, specifically in the photoredox-catalyzed amination of o-hydroxyarylenaminones. This application demonstrates its versatility in facilitating complex chemical transformations under mild conditions .

属性

IUPAC Name |

tert-butyl N-(6-chloropyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)13-8-6-4-5-7(11)12-8/h4-6H,1-3H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEYNRRQJJHZENW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159603-71-1 | |

| Record name | 2-TERT-BUTOXYCARBONYLAMINO-6-CHLOROPYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。